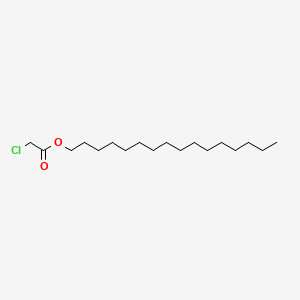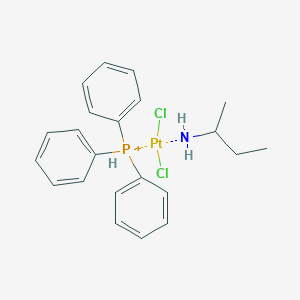
Copper;propan-2-yloxymethanedithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;propan-2-yloxymethanedithioic acid is a coordination compound that features copper ions complexed with propan-2-yloxymethanedithioic acid ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper;propan-2-yloxymethanedithioic acid typically involves the reaction of copper salts with propan-2-yloxymethanedithioic acid under controlled conditions. One common method is to dissolve copper(II) chloride in an ethanol solution and then add propan-2-yloxymethanedithioic acid. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Copper;propan-2-yloxymethanedithioic acid undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced under specific conditions, altering its chemical structure.
Substitution: Ligands in the complex can be substituted with other ligands, resulting in new coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using different ligands like phosphines or amines under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) species .
Applications De Recherche Scientifique
Copper;propan-2-yloxymethanedithioic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of copper;propan-2-yloxymethanedithioic acid involves its interaction with molecular targets and pathways within cells. The copper center can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can bind to proteins and enzymes, inhibiting their function and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) 2,2-Bis(hydroxymethyl)propionate: This compound features a similar copper center but with different ligands, leading to distinct chemical properties.
Copper(II) and Nickel(II) Complexes with 3-(Morpholin-4-yl)propane-2,3-dione 4-Allylthiosemicarbazone: These complexes have different ligands and exhibit unique biological activities.
Uniqueness
Copper;propan-2-yloxymethanedithioic acid is unique due to its specific ligand structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
5439-58-7 |
|---|---|
Formule moléculaire |
C4H8CuOS2+2 |
Poids moléculaire |
199.8 g/mol |
Nom IUPAC |
copper;propan-2-yloxymethanedithioic acid |
InChI |
InChI=1S/C4H8OS2.Cu/c1-3(2)5-4(6)7;/h3H,1-2H3,(H,6,7);/q;+2 |
Clé InChI |
CABXFAXAAVCZBK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=S)S.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-](/img/structure/B13767734.png)


